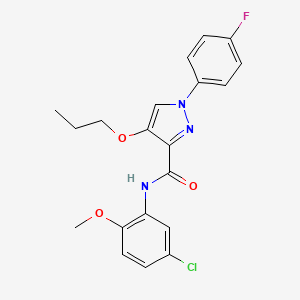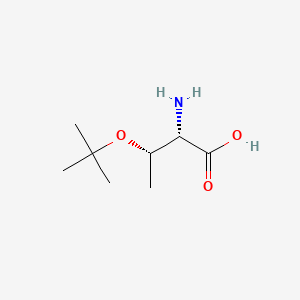![molecular formula C12H15NO B2522973 N-[(1E)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine CAS No. 1429381-81-6](/img/structure/B2522973.png)
N-[(1E)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1E)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine is a fascinating chemical compound with a unique structure that makes it an ideal candidate for investigating various chemical reactions and biological processes. This compound is part of the hydroxylamine derivatives family, which are known for their diverse applications in scientific research.
準備方法
The synthesis of N-[(1E)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine can be achieved through several methods. One common approach involves the reaction of N-alkylhydroxylamines with monosubstituted allenes, yielding nitrones and oximes in good yields . Another method includes the use of m-CPBA as an oxidant in ethyl acetate, enabling efficient oxidation of various aliphatic amines to oximes under catalyst-free conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
化学反応の分析
N-[(1E)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-CPBA, leading to the formation of oximes.
Reduction: It can be reduced to form corresponding amines under specific conditions.
Substitution: The compound can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups. Common reagents used in these reactions include m-CPBA, triethylamine, and various transition metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N-[(1E)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine has diverse applications in scientific research:
Chemistry: It is used to investigate various chemical reactions, including oxidation and substitution reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of N-[(1E)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for nitrene transfer reactions, which are facilitated by transition metal catalysts . These reactions lead to the formation of various functionalized products, highlighting the compound’s versatility in chemical synthesis.
類似化合物との比較
N-[(1E)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine can be compared with other hydroxylamine derivatives, such as N-hydroxybenzimidazole and N-hydroxyphthalimide . These compounds share similar structural features but differ in their reactivity and applications. For instance, N-hydroxybenzimidazole is used for direct C-H functionalization reactions, while N-hydroxyphthalimide is known for its role in generating active N-oxyl radicals . The unique structure of this compound makes it particularly suitable for specific chemical and biological studies.
特性
IUPAC Name |
(NE)-N-(5,8-dimethyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8-6-7-9(2)12-10(8)4-3-5-11(12)13-14/h6-7,14H,3-5H2,1-2H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSOISDFKVEZFS-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC(=NO)C2=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CCC/C(=N\O)/C2=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-3-carbonitrile](/img/structure/B2522894.png)

![1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidin-3-ol](/img/structure/B2522898.png)
![3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2522901.png)

![8-methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2522903.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2522905.png)

![2-phenoxy-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one](/img/structure/B2522909.png)


![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2522913.png)
